Testolactone
描述
Historical Context and Evolution of Therapeutic Understanding
The story of Testolactone is a compelling example of how the understanding of a drug's mechanism of action can evolve over time, reshaping its therapeutic application and legacy.
This compound was first approved for medical use in the United States in 1970 and was marketed under the brand name Teslac. wikipedia.orgmdpi.com Initially, it was utilized as an antineoplastic agent for the palliative treatment of advanced or disseminated breast cancer in postmenopausal women. drugbank.comfda.gov Its early use in the 1960s and 1970s was based on the empirical observation of tumor regression, though the precise mechanism behind its anticancer effects was not yet understood. mdpi.com One of the pioneering studies on its use for breast cancer was published in 1960, which reported sustained objective remission of advancing breast cancer. encyclopedia.pub Beyond breast cancer, early clinical investigations also explored its use in treating disorders of sex steroid excess, such as familial male-limited precocious puberty and McCune-Albright syndrome. mdpi.comencyclopedia.pub
A pivotal shift in the understanding of this compound's therapeutic action came in 1975 with the discovery of its ability to inhibit the enzyme aromatase. mdpi.com Prior to this, its clinical benefits were hypothesized to be related to androgenic actions, but it was found to have no in vivo androgenic effect. mdpi.comdrugbank.com Research by Siiteri and colleagues on human placental aromatase led to the hypothesis that the antitumor activity of certain steroidal drugs could be due to the inhibition of estrogen synthesis. mdpi.com Subsequent studies confirmed that this compound acts as a non-selective, irreversible inhibitor of aromatase, the enzyme responsible for the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively). mdpi.comdrugbank.comnih.gov This discovery was crucial as it established a clear biochemical rationale for its efficacy in estrogen-dependent breast cancers. mdpi.com
Following the elucidation of its mechanism of action, this compound, along with aminoglutethimide (B1683760), was classified as a first-generation aromatase inhibitor. mdpi.comnih.gov It was one of the first steroids to be used clinically for its aromatase-inhibiting properties. mdpi.com As a first-generation inhibitor, its action was non-selective and it possessed relatively weak inhibitory activity compared to the agents that would follow. mdpi.comresearchgate.net In vitro studies indicated that its inhibition of aromatase could be noncompetitive and irreversible, which might explain the persistence of its effects on estrogen synthesis even after the drug was withdrawn. wikipedia.orgdrugbank.com
| Year | Milestone | Significance |
|---|---|---|
| 1960 | First publication on the use of this compound for breast cancer treatment. encyclopedia.pub | Demonstrated early evidence of its antineoplastic activity. |
| 1970 | Approved for medical use in the United States. wikipedia.orgmdpi.com | Became clinically available for the treatment of advanced breast cancer. |
| 1975 | Discovery of its aromatase inhibitory action. mdpi.com | Provided a clear mechanism of action for its therapeutic effects. |
| Post-1975 | Classified as a first-generation aromatase inhibitor. mdpi.comnih.gov | Established its place in the history of endocrine therapy. |
| 2008 | Withdrawn from the drug market. mdpi.comresearchgate.net | Marked the end of its clinical use due to the availability of more potent and selective inhibitors. |
Several factors contributed to the decline in the clinical use of this compound and its eventual withdrawal from the market in 2008. mdpi.comresearchgate.net The primary reasons were its weak inhibitory activity and the moderate clinical response rates observed in patients. mdpi.comresearchgate.net The development of more potent and selective second and third-generation aromatase inhibitors, such as formestane, anastrozole (B1683761), and letrozole, offered superior efficacy and better side-effect profiles, rendering this compound obsolete. nih.govnih.gov Although it had a good safety profile, the emergence of these newer agents ultimately led to its discontinuation. nih.gov
Academic Significance and Continued Research Interest
Despite its withdrawal from clinical use, this compound continues to be a subject of academic interest. mdpi.com It serves as a foundational compound for the design and synthesis of new, more potent aromatase inhibitors. mdpi.com Researchers utilize this compound as a starting material for chemical modifications aimed at enhancing its biological activity. mdpi.com Furthermore, recent studies have explored novel applications and derivatives of this compound. For instance, fungal biotransformation of this compound has yielded new metabolites with potent aromatase inhibitory activity, some even more potent than the standard drug exemestane. google.com This ongoing research underscores the enduring legacy of this compound as a scaffold for the development of new therapeutic agents against estrogen-dependent diseases. mdpi.comgoogle.com
| Compound | IC50 Value |
|---|---|
| This compound (1) | 0.716 ± 0.031 μM google.com |
| Exemestane (Standard) | 0.232 ± 0.031 μM google.com |
| Metabolite 3 (from this compound) | 8.60 ± 0.402 nM google.com |
| Metabolite 4 (from this compound) | 9.23 ± 1.31 nM google.com |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWUONYVDABNZ-DZBHQSCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023644 | |
| Record name | Testolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (27.4 mg/L), SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE, 2.30e-02 g/L | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone, WHITE TO OFF-WHITE CRYSTALLINE POWDER | |
CAS No. |
968-93-4 | |
| Record name | Testolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testolactone [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | testolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9BLA949Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218-219 °C, 218.5 °C | |
| Record name | Testolactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TESTOLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3255 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Testolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Investigations of Testolactone As an Aromatase Inhibitor
Elucidation of Aromatase Enzyme Target and Specificity
Testolactone's therapeutic efficacy stems from its specific interaction with and inhibition of the aromatase enzyme.
Interaction with Cytochrome P450 Aromatase
The principal action of this compound is the inhibition of steroid aromatase activity, leading to a reduction in estrogen synthesis drugbank.comfda.govwikidoc.orgrxlist.comhmdb.ca. Aromatase, also known as estrogen synthase or Cytochrome P450 19A1 (CYP19A1), is a cytochrome P450 enzyme drugbank.comhmdb.caresearchgate.netmdpi.comnih.govwikipedia.orgaacrjournals.org. This enzyme plays a pivotal role in steroidogenesis by catalyzing the conversion of C19 androgens, such as androstenedione (B190577) and testosterone (B1683101), into C18 estrogens, namely estrone (B1671321) and estradiol (B170435), respectively drugbank.comrxlist.comhmdb.camdpi.comnih.govwikipedia.orgaacrjournals.org. This compound's aromatase-inhibiting action has been attributed to its competition with these natural substrates, testosterone and androstenedione, for binding to microsomal aromatase cytochrome P450 researchgate.netmdpi.com.
Steroidal Nature and Structural Basis for Aromatase Binding
This compound is classified as a steroidal aromatase inhibitor wikipedia.orgwikipedia.orgnih.gov. It is a synthetic antineoplastic agent that, despite some structural similarities to testosterone, does not exhibit in vivo androgenic effects drugbank.comwikidoc.org. Structurally, this compound is distinct from the typical androgen steroid nucleus, featuring a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring drugbank.comwikidoc.orgnih.gov. It is also characterized as a seco-androstane and a 3-oxo-Δ1,Δ4-steroid nih.govchemicalbook.com.
Molecular docking studies have provided insights into this compound's binding within the active site of CYP19A1. This compound effectively occupies the ligand binding region of the enzyme. Its interaction involves hydrogen bonds with backbone amino acid residues such as Met374 and metal Ash309, as well as numerous hydrophobic interactions with residues including Ile133, Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, Val373, and Leu477 nih.gov.
Aromatase Inhibition Kinetics and Mechanism
The inhibitory profile of this compound against aromatase is characterized by its irreversible and non-competitive nature, operating through a suicide substrate mechanism.
Irreversible Inhibition Profile
In vitro studies consistently report that this compound's inhibition of aromatase is irreversible drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.orgwikipedia.orgnih.govchemicalbook.comwikipedia.org. This irreversible binding leads to the permanent inactivation of the enzyme aacrjournals.orgwikipedia.orgnih.gov. This characteristic irreversible inhibition is believed to account for the sustained effect of this compound on estrogen synthesis even after the cessation of drug administration drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.org.
Non-competitive Inhibition Characteristics
Beyond its irreversible nature, in vitro research indicates that this compound exhibits non-competitive inhibition of aromatase drugbank.comfda.govwikidoc.orgrxlist.comhmdb.cawikipedia.orgnih.govwikipedia.org. This suggests that this compound binds to a site on the enzyme distinct from the substrate binding site, or that its binding alters the enzyme's conformation such that the substrate cannot bind or be processed effectively, regardless of substrate concentration.
Suicide Substrate Mechanism Research
This compound functions as a "suicide substrate" for aromatase mdpi.comwikipedia.orgnih.govaacrjournals.orgjcrpe.org. A suicide substrate is a compound that is converted into a chemically reactive, irreversible inhibitor at the enzyme's active site during the enzyme's normal catalytic function aacrjournals.org. The 3-keto-4-ene system present in this compound is characteristic of a kinetic profile expected for a suicide substrate researchgate.netmdpi.com.
Research has demonstrated that this compound causes a time-dependent loss of aromatase activity nih.govaacrjournals.org. The proposed inactivation mechanism involves the redirection of the third oxidation step normally carried out by aromatase researchgate.netmdpi.comnih.govaacrjournals.org. Instead of releasing an aromatized product, structural modifications in inhibitors like this compound lead to the covalent attachment of the steroid intermediate to the enzyme, thereby inactivating it researchgate.netmdpi.comnih.govaacrjournals.org.
Quantitative research findings for this compound's suicide substrate mechanism include specific kinetic parameters:
Table 1: Kinetic Parameters of this compound as a Suicide Substrate for Aromatase
| Parameter | Value | Unit | Source |
| K_i (Inhibition Constant) | 35 | µM | nih.govaacrjournals.org |
| k_inact (Rate of Inactivation) | 0.36 x 10^-3 | /sec | nih.govaacrjournals.org |
This irreversible inactivation mechanism, coupled with its non-competitive binding characteristics, underscores this compound's potent and persistent inhibitory effect on aromatase.
Comparative Enzyme Kinetics with Other Aromatase Inhibitors
This compound, as a first-generation aromatase inhibitor, exhibits a weaker inhibitory activity compared to newer generations of aromatase inhibitors. mdpi.comwikipedia.orgamazonaws.com Studies on human placental aromatase microsomes have provided insights into its enzyme kinetics. This compound demonstrated a competitive type of inhibition with a Kᵢ value of 3,700 nM. nih.gov In comparison, other aromatase inhibitors showed significantly lower Kᵢ values, indicating higher affinity for the enzyme. For instance, 4-hydroxy-androstenedione had a Kᵢ of 37 nM, 1-methyl-androsta-1,4-diene-3,17-dione had 15 nM, and 19-azido-androstenedione had 7.5 nM. nih.gov These findings highlight that while this compound functions as a competitive inhibitor, its potency is considerably less than that of some other steroidal inhibitors. nih.gov
Table 1: Comparative Inhibition Constants (Kᵢ) of Aromatase Inhibitors
| Aromatase Inhibitor | Kᵢ (nM) nih.gov |
| 4-hydroxy-androstenedione | 37 |
| 1-methyl-androsta-1,4-diene-3,17-dione | 15 |
| 19-azido-androstenedione | 7.5 |
| This compound | 3,700 |
Additionally, irreversible enzyme inactivation was observed for this compound with a Kᵢnact value of 0.57 x 10⁻³ sec⁻¹. nih.gov This suggests that this compound, similar to some other tested inhibitors, may redirect the third oxidation step in the aromatase mechanism, leading to covalent bonding of the steroid to the enzyme and subsequent irreversible inactivation. mdpi.com
Influence on Steroid Biosynthesis Pathways
This compound exerts its influence on steroid biosynthesis primarily through its inhibition of the aromatase enzyme, which catalyzes the final step in estrogen synthesis from androgens. mdpi.comdrugbank.comwikipedia.orgwikidoc.org
Reduction of Estrone and Estradiol Synthesis from Androgens
The main action of this compound is to reduce the synthesis of estrone and estradiol from their androgen precursors, androstenedione and testosterone, respectively. mdpi.comdrugbank.comwikipedia.orgwikidoc.orgnih.gov In postmenopausal women, where ovarian estrogen production declines, the peripheral conversion of adrenal androgens (primarily androstenedione) to estrone and estradiol is the major source of estrogens. wikipedia.orgwikidoc.orgnih.gov By inhibiting aromatase, this compound suppresses estrogen biosynthesis in various tissues, leading to a reduction in circulating serum concentrations of estrone and estradiol. nih.gov
Studies in postmenopausal women with metastatic breast cancer showed a significant decrease in estrone levels. mdpi.comnih.gov For example, mean estrone levels fell from 26 ± 3 pg/ml to 11 ± 2 pg/ml with this compound administration. nih.gov In men, this compound at a dosage of 1,000 mg/day has been reported to decrease estradiol levels by 25% to 50% after 6 to 10 days of use. wikipedia.org In women with precocious puberty due to McCune-Albright syndrome, this compound therapy decreased circulating estradiol levels and ovarian volume. nih.gov Similarly, in men with idiopathic oligospermia, this compound treatment led to a decrease in estrone and estradiol levels. mdpi.comresearchgate.net
Table 2: Effects of this compound on Estrogen Levels
| Hormone | Effect of this compound | Context | Reference |
| Estrone | Significant decrease | Postmenopausal women with metastatic breast cancer | mdpi.comnih.gov |
| Estradiol | Decrease (25-50%) | Men (1000 mg/day) | wikipedia.org |
| Estradiol | Decreased levels | Girls with McCune-Albright syndrome | nih.gov |
| Estrone & Estradiol | Decrease | Men with idiopathic oligospermia | mdpi.comresearchgate.net |
Effects on Androstenedione and Testosterone Levels
The inhibition of aromatase by this compound can lead to changes in the levels of its androgenic precursors. Studies have shown that this compound therapy can result in an increase in serum testosterone and androstenedione levels. mdpi.comresearchgate.net This is an expected consequence of blocking the conversion of these androgens into estrogens, leading to their accumulation. mdpi.comoup.com For instance, in men with idiopathic oligospermia, this compound therapy led to an increase in serum testosterone and androstenedione, and an improvement in the testosterone-estradiol ratio. mdpi.comresearchgate.net Similarly, in boys with pubertal gynecomastia, this compound treatment was associated with a significant increase in androstenedione levels and an increase in testosterone levels, approximately 1.5 times the baseline. mdpi.comoup.com
However, it is important to note that some reported elevations in androstenedione and testosterone levels in patients treated with this compound have been attributed to interference by this compound (or its metabolites) in certain radioimmunoassays (RIAs) used for measuring these androgens, rather than solely a true pharmacologic effect. nih.govoup.com While a small increase in precursors might be expected due to aromatase inhibition, the significant elevations observed in some studies were found to be partly due to cross-reactivity of this compound in the androgen assays. oup.com
Table 3: Effects of this compound on Androgen Levels
| Hormone | Observed Effect (Pharmacologic/Interference) | Context | Reference |
| Androstenedione | Increase (pharmacologic and/or assay interference) | Men with idiopathic oligospermia, boys with pubertal gynecomastia, postmenopausal women | mdpi.comnih.govresearchgate.netoup.com |
| Testosterone | Increase (pharmacologic and/or assay interference) | Men with idiopathic oligospermia, boys with pubertal gynecomastia | mdpi.comresearchgate.netoup.com |
Absence of Androgenic Effects
Despite its structural similarity to testosterone, this compound has consistently been reported to have no in vivo androgenic effects in clinical studies. mdpi.comdrugbank.comfda.govwikidoc.orgnih.gov This means it does not induce virilization or other androgen-dependent biological effects at non-toxic doses. mdpi.comfda.govnih.gov This characteristic is a notable advantage, as it avoids the androgenic side effects often associated with other steroidal compounds. mdpi.com Clinical trials have reported that this compound therapy is successful in minimizing virilization and is free of toxic and hormonal effects in this regard. mdpi.com
Investigations into Antiandrogenic Properties and Androgen Receptor Binding
Beyond its primary role as an aromatase inhibitor, this compound has also been investigated for potential antiandrogenic properties. mdpi.comfda.govoup.com Research indicates that this compound can act as an antiandrogen by interacting with the androgen receptor (AR). mdpi.comnih.govoup.com Studies, both in vivo in rats and in vitro in human cultured fibroblasts, rat mammary carcinoma cells, and rat prostate cytosol, have shown that this compound inhibits dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor. nih.govoup.com For instance, the inhibition constant (Kᵢ) for DHT binding to the androgen receptor in rat prostate cytosol was 2.5 ± 0.8 x 10⁻⁷ M, and in cultured human prepuce fibroblasts, it was 1.9 ± 0.3 x 10⁻⁵ M. nih.govoup.com
Preclinical Research on Testolactone
In Vitro Studies on Cellular Models
In vitro cellular models are fundamental tools in drug discovery, offering advantages in scalability, cost-effectiveness, and reproducibility for high-throughput screening and efficacy/safety assessments. mdpi.com These models allow for detailed examination of molecular interactions within a cellular environment. mdpi.com
Aromatase Activity Modulation in Human Placental Microsomes
Testolactone's primary mechanism of action involves the inhibition of aromatase, an enzyme responsible for converting androgens into estrogens. drugbank.com Studies conducted on human placental microsomes, a common model for aromatase activity, revealed that this compound competes with endogenous substrates such as testosterone (B1683101) and androstenedione (B190577) for binding to microsomal aromatase cytochrome P450. mdpi.com This competitive interaction leads to a reduction in estrogen synthesis. mdpi.com
Further research demonstrated that this compound induces a time-dependent loss of aromatase activity in human placental microsomes. nih.govaacrjournals.org The inhibition constant (Ki) for this compound was determined to be 35 μM, with an inactivation rate constant (kinact) of 0.36 x 10⁻³ per second. nih.govaacrjournals.org Another study reported an IC50 value of 0.716 ± 0.031 μM for this compound against human placental microsomal aromatase. google.com
Presented as an interactive data table:
| Compound | Ki (μM) | kinact (x 10⁻³ /sec) | IC50 (μM) (Human Placental Microsomes) |
| This compound | 35 aacrjournals.org | 0.36 aacrjournals.org | 0.716 ± 0.031 google.com |
| 1,4-Androstadiene-3,17-dione | 0.32 aacrjournals.org | 0.91 aacrjournals.org | N/A |
Estrogen Formation Inhibition in Tumor Cell Lines
This compound functions as a non-selective, irreversible aromatase enzyme inhibitor. mdpi.comwikipedia.orgresearchgate.net Its inhibitory action extends to tumor sites, where it can directly block estrogen formation, leading to a reduction in both plasma estrone (B1671321) and estradiol (B170435) levels. mdpi.com Investigations into human breast tumors have confirmed this compound's ability to inhibit peripheral estrogen formation. mdpi.com
Specifically, studies on human breast tumors demonstrated that this compound reduced estrone and estradiol synthesis from androstenedione. nih.gov Lineweaver-Burk plots, a method used to determine enzyme kinetics, indicated that this compound acts as a competitive inhibitor of androstenedione aromatization. nih.gov The inhibition of aromatase is a key therapeutic strategy, as the enzyme promotes the proliferation of hormone-receptor-positive breast cancer cells. worldscientific.com By suppressing aromatase activity, this compound contributes to lowering estrogen secretion in tumor cells. innovareacademics.in
Effects on Cellular Growth and Proliferation in Estrogen-Dependent Cancers
The application of this compound in the treatment of estrogen-dependent breast cancers is primarily rooted in its capacity to inhibit estrogen synthesis. mdpi.comresearchgate.net Estrogens are known to stimulate the growth and inhibit apoptosis in various cancer cell types through estrogen receptor-mediated mechanisms. mdpi.com Overexpression of the aromatase enzyme leads to increased estrogen levels, which in turn enhances the growth of breast tumors. google.com By reducing estrogen levels, this compound aims to mitigate this proliferative effect.
Investigations into Cancer Cell Reverse Transformation
Beyond its direct inhibitory effects on estrogen synthesis, preclinical investigations have explored this compound's potential in inducing cancer cell reverse transformation. Notably, testololactone, an analog structurally related to this compound, has shown a positive effect on the process of reverse transformation, where cancer cells revert to a more normal cellular behavior. mdpi.comresearchgate.net This concept of reverse transformation represents a promising avenue in cancer treatment, aiming to normalize malignant cells rather than solely eliminating them. nih.gov
Aromatase Inhibition in Specific Tissues (e.g., bone, adipose, testicular, neural)
Aromatase is widely distributed throughout the body, with its presence noted in various tissues including the gonads, brain, adipose tissue, and bone. farmaciajournal.comresearchgate.net In postmenopausal women, extra-ovarian tissues, particularly adipose tissue and bones, become significant sites for estrogen synthesis. researchgate.net Human aromatase is predominantly found in adipose tissues, with a smaller proportion (10-25%) present in the testes. researchgate.net
This compound has been identified as a potent inhibitor of peripheral aromatization, specifically the conversion of androstenedione into estrone, without significantly altering serum androstenedione and testosterone levels. mdpi.com In human studies, it demonstrated potent inhibition of peripheral aromatase but not ovarian aromatase. mdpi.com Furthermore, research in rats indicated that this compound can inhibit hypothalamic aromatase activity. mdpi.com In neural tissues, such as astrocytes, aromatase is constitutively expressed and plays a role in cell viability following oxygen and glucose deprivation, a model for ischemic injury. nih.gov
In Vivo Animal Model Investigations
In vivo animal models are critical for preclinical drug development, enabling the assessment of drug effects on an entire organism and specific biological systems. pharmafocusasia.com
This compound has been investigated in adult male rat models to understand the influence of estrogens on sperm production. These studies concluded that this compound did not significantly impact peripheral testosterone or estradiol levels in this context. mdpi.com
Further in vivo studies in rats explored the antiandrogenic properties of this compound. This compound effectively inhibited the increase in ventral prostate weight induced by testosterone, dihydrotestosterone (B1667394) (DHT), and a combination of testosterone and 17β-estradiol in immature castrate rats. oup.comnih.gov Similar inhibitory effects were observed on seminal vesicle weights. oup.comnih.gov In intact immature rats, this compound also reduced prostate and seminal vesicle weights in a dose- and time-dependent manner. oup.comnih.gov
The zebrafish water tank (ZWT) has emerged as a valuable in vivo model for investigating this compound's biotransformation and its broader impact on steroid hormones. researchgate.netnih.gov In ZWT experiments, this compound metabolites, including 4,5-dihydrothis compound (B1226764) and 1,2,4,5-tetrahydrothis compound, were detected in proportions similar to those observed in humans. researchgate.netnih.gov The presence of this compound in the ZWT led to an increase in testosterone and androstenedione levels, mirroring observations in human serum. researchgate.netnih.gov These findings suggest that the ZWT model effectively demonstrates this compound's aromatase-inhibiting capacity and the subsequent accumulation of androgens in a living organism. researchgate.netnih.gov
Compound Names and PubChem CIDs
Efficacy in Hormone-Sensitive Tumor Xenografts
Preclinical studies have explored the efficacy of this compound in models of hormone-sensitive tumors, primarily focusing on its role as an aromatase inhibitor. Aromatase, a cytochrome P450 (CYP19) enzyme, is crucial for the conversion of androgens to estrogens and is highly expressed in breast cancer, playing a pivotal role in its origin and progression mdpi.comresearchgate.net.
In vitro investigations have demonstrated that this compound exhibits anti-proliferative activity against various breast cancer cell lines nih.gov. Furthermore, in vivo studies have shown that this compound can induce growth inhibition in mouse models of prostate cancer nih.gov. Research has also specifically noted its application in mice bearing human castration-resistant prostate cancer (CRPC) xenografts drugbank.com. These findings underscore this compound's potential to inhibit tumor growth in hormone-sensitive cancers by targeting estrogen synthesis.
Studies on Endocrine Parameter Modulation in Animal Models
This compound's impact on endocrine parameters in animal models has been a significant area of preclinical research, revealing its multifaceted hormonal effects. Its principal action is reported to be the inhibition of steroid aromatase activity, which results in a reduction of estrone synthesis from adrenal androstenedione fda.govdrugbank.com. In vitro studies suggest that this aromatase inhibition may be noncompetitive and irreversible, potentially explaining the persistence of this compound's effect on estrogen synthesis even after drug withdrawal fda.govdrugbank.com.
Beyond aromatase inhibition, this compound has demonstrated antiandrogenic properties. Studies in rats in vivo, as well as in human cultured fibroblasts and rat mammary carcinoma cells in vitro, showed that this compound competitively interacts with dihydrotestosterone (DHT) for androgen receptors mdpi.comoup.comnih.gov. This antiandrogenic activity was observed to be dose and time-dependent in rats mdpi.comoup.comnih.gov.
The inhibitory constants (K_i) for this compound's binding to the androgen receptor have been quantified:
| Target | K_i Value (M) | Source |
| DHT binding to androgen receptor in rat prostate cytosol | 2.5 ± 0.8 × 10^-7 | oup.comnih.gov |
| DHT binding to androgen receptor in human cultured fibroblasts and rat mammary tumor cells | 1.9 ± 0.3 × 10^-5 | oup.comnih.gov |
In adult male rats, this compound alone did not significantly alter serum testosterone or estradiol levels at the dosages studied nih.gov. However, pretreatment with this compound was found to increase the testicular response to human chorionic gonadotropin (hCG) nih.gov. Further experiments in adult male rats indicated that the majority of estradiol is derived from the adrenal glands rather than the testes, and that this compound did not affect the conversion of androgen precursors to estradiol in these animals nih.gov. In broader animal tests, some evidence of antiandrogenic and antiglucocorticoid activity was observed, and an increased growth rate in newborns was suggested rxlist.com. However, these tests did not show clear manifestations of androgenic, estrogenic, antiestrogenic, progestational, antiprogestational, gonadotropin-like, or antigonadotropic effects rxlist.com. This compound was identified as a potent inhibitor of peripheral, but not ovarian, aromatase in humans, and of hypothalamic aromatase in rats mdpi.comnih.gov.
Research on Growth and Bone Maturation in Preclinical Models
Preclinical investigations have also explored the influence of this compound on growth and bone maturation, particularly given estrogen's crucial role in bone age advancement and growth plate fusion caresfoundation.orgnih.gov. Aromatase inhibitors, by blocking estrogen production, are hypothesized to delay skeletal maturation and prolong linear growth, potentially improving final adult height caresfoundation.orgnih.gov.
In an uncontrolled study involving boys with familial male-limited precocious puberty, long-term treatment with this compound, a first-generation aromatase inhibitor, was associated with an improvement in predicted adult height karger.com. Additionally, a two-year study in children with congenital adrenal hyperplasia demonstrated that combined therapy with this compound and the antiandrogen flutamide (B1673489) decelerated bone maturation and resulted in better control of growth velocity, despite observed increases in 17-hydroxyprogesterone (17OHP), androstenedione (A4), and testosterone (T) during the experimental treatment nih.govkarger.com.
Regarding developmental effects, studies in rats indicated that this compound, when administered at doses 5 to 15 times the recommended human dose, led to increased fetal mortality, increased abnormal fetal development, and increased mortality in growing pups fda.govrxlist.com. In contrast, no teratologic effects were observed in rabbits at doses 2.5 to 7.5 times the recommended human dose fda.govrxlist.com. Aromatase activity has been detected in osteoblasts and chondrocytes within bone tissue caresfoundation.orgresearchgate.net, highlighting the relevance of estrogen synthesis at these sites for bone development.
Clinical Research and Therapeutic Potential of Testolactone
Oncology Research Applications
Testolactone was one of the early synthetic steroids investigated for the treatment of estrogen-dependent breast cancer. mdpi.com Its use in clinical settings for advanced breast cancer in women began in 1970. mdpi.com Research in postmenopausal women focused on its ability to induce disease regression, its mechanism of action on estrogen-dependent tumors, and its efficacy relative to other hormonal therapies.
Clinical studies have documented the capacity of this compound to induce objective remission in advanced breast cancer. Early research observed sustained objective remission of advancing breast cancer with both parenteral and oral administration of the agent. mdpi.com One study noted that oral this compound therapy resulted in a higher response rate in patients who had previously undergone oophorectomy, demonstrating objective regression of the disease. mdpi.com In a clinical trial by the Cooperative Breast Cancer Group, an objective regression rate of 20% was reported in women who received oral this compound. mdpi.com Another randomized clinical trial showed that this compound produced objective remissions of advanced breast cancer in 18% of the women who received it. mdpi.com
| Treatment Group | Objective Remission/Regression Rate (%) | Reference |
|---|---|---|
| Oral this compound | 20% | mdpi.com |
| This compound (in a randomized trial) | 18% | mdpi.com |
The primary mechanism by which this compound was thought to impact estrogen-dependent tumors is through the inhibition of the aromatase enzyme, which is crucial for the synthesis of estrogens. mdpi.comdrugbank.com This inhibition leads to a reduction in estrone (B1671321) synthesis from androstenedione (B190577), which is the main source of estrogen in postmenopausal women. fda.gov In vitro studies confirmed that this compound can block the peripheral formation of estrogens in breast tumors and that estrogen formation can be blocked directly at the tumor site. mdpi.comencyclopedia.pub This action reduces the levels of plasma estrone and estradiol (B170435), thereby impeding the hormonal stimulus for the growth of estrogen-dependent cancer cells. mdpi.comencyclopedia.pub
This compound's efficacy has been evaluated in comparison to other hormonal and non-hormonal agents in the treatment of advanced breast cancer. In a randomized clinical trial comparing it with calusterone, this compound resulted in objective remissions in 18% of patients, whereas calusterone achieved a 28% remission rate. mdpi.com Another study compared oral this compound with intravenous fluorouracil, reporting an objective regression rate of 20% for this compound, compared to 6% for fluorouracil alone and 14% when the two were administered together. mdpi.com Furthermore, research comparing single-hormone therapies found that this compound, testosterone (B1683101) decanoate, and drostanolone produced similar rates of objective responses in metastatic breast cancer. nih.gov
| Treatment | Objective Remission/Regression Rate (%) | Reference |
|---|---|---|
| This compound | 18% | mdpi.com |
| Calusterone | 28% | mdpi.com |
| Oral this compound | 20% | mdpi.com |
| Intravenous Fluorouracil | 6% | mdpi.com |
| This compound + Intravenous Fluorouracil | 14% | mdpi.com |
The role of this compound in the management of hormone-dependent prostate cancer has also been a subject of investigation. During the 1980s, therapies aimed at reducing circulating androgen levels, primarily through estrogen administration, gained traction. mdpi.com In this context, a study was conducted to investigate the role of estrogens in male endocrinology by administering either tamoxifen (B1202) or this compound to patients with prostatic carcinoma. mdpi.comencyclopedia.pub The study concluded that the in vivo contribution of this compound or its metabolites in this setting was very small. mdpi.comencyclopedia.pub
This compound was explored for the endocrine treatment of benign prostatic hyperplasia (BPH), based on the hypothesis that estrogens could be involved in the onset and maintenance of the condition. mdpi.comencyclopedia.pub It was known that peripheral aromatization of circulating androgens is the primary source of estrogen in men, and this process increases with age. mdpi.comencyclopedia.pub
A study involving thirteen patients with BPH and complete urinary retention who had not improved after bladder drainage was conducted. nih.gov These patients were treated with this compound for six months. nih.gov The results showed that in seven of the patients, spontaneous micturition returned after an average treatment period of 8 weeks. nih.gov Furthermore, a decrease in prostatic volume was observed in all treated patients, with an average reduction of 26% in the group that regained spontaneous micturition and 15% in the group that did not. nih.gov The testosterone/estradiol ratio also significantly increased in all patients undergoing treatment. nih.gov
| Outcome | Result | Reference |
|---|---|---|
| Spontaneous Micturition | Reoccurred in 7 out of 13 patients | nih.gov |
| Average Prostatic Volume Reduction (Group with restored micturition) | 26% | nih.gov |
| Average Prostatic Volume Reduction (Group without restored micturition) | 15% | nih.gov |
| Testosterone/Estradiol Ratio | Significantly increased in all treated patients | nih.gov |
Further research investigated whether the beneficial effects of this compound in BPH patients were due to the inhibition of aromatase or another enzyme, 17β-hydroxysteroid dehydrogenase. The findings indicated that the positive effects were indeed a result of aromatase inhibition. mdpi.comencyclopedia.pub
Desmoid Tumors Research
Research into the use of this compound for desmoid tumors has been based on the hypothesis that these tumors may be hormone-dependent. mdpi.com This idea is supported by the finding that estrogen receptors have been identified in 33% to 75% of desmoid tumors, suggesting a potential role for anti-estrogen therapies. mdpi.com
One line of investigation explored the use of this compound in combination with other compounds. A study by Waddell involved the chemical treatment of desmoid tumors with this compound, followed by theophylline and chlorothiazide. mdpi.com The rationale was that this compound itself has some inhibitory effect on cyclic adenosine monophosphate (cAMP) phosphodiesterase, and combining it with other inhibitors of this enzyme could synergize their effects. mdpi.com In a study involving a female patient with Gardner's syndrome and a large desmoid tumor, treatment with delta1-testolactone resulted in complete pain relief, disappearance of leg edema, and measurable tumor shrinkage. nih.gov When theophylline and chlorothiazide were later substituted for this compound, a further decrease in tumor size was observed. nih.gov
Pancreatic Carcinoma Research
The potential application of this compound in treating pancreatic carcinoma has been explored, primarily in the context of combination chemotherapy. The presence of sex-steroid biosynthetic enzymes like aromatase in pancreatic carcinoma tissue suggested that hormonal therapies might influence the disease. nih.gov Studies have noted that low serum testosterone concentrations are common in patients with pancreatic cancer. nih.govnih.gov
However, research into this compound's efficacy has not yielded positive results. mdpi.com Two chemotherapy regimens for inoperable pancreatic carcinoma were compared; one group received 5-fluorouracil and coumadin, while the other received 5-fluorouracil combined with either this compound or spironolactone (B1682167). mdpi.com The findings concluded that this compound provides no significant additive benefits in prolonging survival for patients with inoperable pancreatic carcinoma when used in combination treatment programs. mdpi.com
Endocrine and Growth Disorder Research Applications
Precocious Puberty
This compound has been investigated as a therapeutic agent for selective forms of precocious puberty, particularly those that are independent of the luteinizing hormone-releasing hormone (LHRH) pathway. mdpi.comclinicaltrials.gov As an aromatase inhibitor, it blocks the final step in estrogen biosynthesis—the conversion of androgens to estrogens. clinicaltrials.govoup.com This mechanism is particularly relevant for conditions where estrogen production by the ovaries is autonomous and not under the control of pituitary gonadotropins. clinicaltrials.govoup.com Therefore, treatments with LHRH analogs, which work by downregulating the pituitary gland, are often ineffective in these cases. clinicaltrials.govoup.com A clinical trial was designed to specifically evaluate this compound in girls with LHRH-resistant precocious puberty, with the goal of inhibiting estrogen secretion to delay sexual maturation and early closure of the epiphyses, which can lead to short stature. clinicaltrials.gov
Familial Male-Limited Precocious Puberty (FMPP)
Familial Male-Limited Precocious Puberty (FMPP), also known as testotoxicosis, is a rare, LHRH-independent form of precocious puberty that affects only males. oup.comwikipedia.orge-apem.orgnih.gov It is caused by an activating mutation in the luteinizing hormone (LH) receptor, leading to excessive testosterone production by the testes despite low LH levels. oup.comwikipedia.orge-apem.org Because the condition is gonadotropin-independent, LHRH agonists are not effective as a primary treatment. wikipedia.org
Research has focused on blocking both the production of estrogen from testosterone and the action of androgens. medpath.com A combination therapy of the antiandrogen spironolactone and the aromatase inhibitor this compound has been shown to be an effective short-term treatment. medpath.comnih.gov This regimen can normalize the rate of growth and bone maturation. oup.com
In a long-term study of ten boys treated with spironolactone and this compound for at least six years, growth velocity and bone maturation returned to prepubertal levels during the first year and remained there for the duration of the treatment. oup.com However, during long-term treatment, many boys experience a secondary activation of the central hypothalamic-pituitary-gonadal axis, leading to a pubertal rise in gonadotropin secretion and a reduced response to the treatment. nih.gov In these cases, the addition of an LHRH agonist like deslorelin to the spironolactone and this compound regimen was found to restore control of puberty, decreasing peak LH, plasma testosterone, bone maturation rate, and growth velocity. nih.gov This combined three-drug regimen has been shown to normalize growth and improve predicted adult height. oup.come-apem.org
| Parameter | Effect of Spironolactone + this compound | Effect of Adding LHRH Agonist (Deslorelin) | Source |
|---|---|---|---|
| Growth Rate / Velocity | Normalized to prepubertal levels | Decreased | oup.comnih.gov |
| Bone Maturation Rate | Normalized to prepubertal levels | Decreased | oup.comnih.gov |
| Predicted Adult Height | Improved | Further improved | oup.come-apem.org |
| Plasma Testosterone | Remained in adult range (action blocked by spironolactone) | Decreased | nih.gov |
| Peak Luteinizing Hormone (LH) | Increased over time (central puberty onset) | Decreased | nih.gov |
McCune-Albright Syndrome
McCune-Albright Syndrome (MAS) is a genetic disorder that can cause LHRH-independent precocious puberty, particularly in girls. oup.comnih.gov This precocity is typically due to autonomous ovarian estrogen secretion from recurrent ovarian cysts. mdpi.com As with FMPP, LHRH agonists are not effective in the early stages of this condition. oup.com
This compound, as an aromatase inhibitor, has been studied as a treatment to block the excessive estrogen production. mdpi.com In a study of a girl with MAS who was unresponsive to LHRH agonist therapy, treatment with this compound resulted in the cessation of menses, diminished bone age advancement and height velocity, and suppressed plasma estradiol levels. nih.govoup.com
A longer-term study involving 12 girls with MAS treated with this compound for up to five years provided more detailed insights. oup.comnih.gov The treatment was effective in reducing serum estradiol levels and decreasing the frequency of menses. nih.gov However, the research also concluded that some patients may exhibit an "escape" from the effects of the treatment after one to three years, with a recurrence of ovarian cysts and a rise in estradiol levels. mdpi.comnih.govoup.com
| Parameter | Finding Before Treatment | Finding During this compound Treatment | Source |
|---|---|---|---|
| Menses | Frequent (average 8/year in one cohort) | Ceased or decreased in frequency | nih.govnih.gov |
| Serum Estradiol | Elevated | Significantly decreased, but could rise again after 1-3 years | nih.govnih.gov |
| Bone Age Advancement | Accelerated | Diminished rate of advancement | nih.govoup.com |
| Height Velocity | Increased | Diminished | nih.govoup.com |
| Serum Androstenedione | Normal for adrenarche | Rose over time | nih.gov |
| Predicted Adult Stature | 143.0 ± 7.8 cm | 147.3 ± 11.5 cm at 3 years (not statistically significant) | nih.gov |
Influence on Bone Maturation and Growth Velocity
This compound has been investigated for its effects on the rate of bone maturation and growth velocity, particularly in children with precocious puberty. In boys with familial male-limited precocious puberty, treatment with this compound, in combination with spironolactone, has been shown to normalize both the rate of growth and bone maturation. nih.govresearchgate.net One study observed that the growth rate normalized within the first year of treatment and this normalization was maintained over the subsequent five years. researchgate.net Similarly, the rate of bone maturation normalized during the second year of treatment and remained normal thereafter. researchgate.net
In the context of congenital adrenal hyperplasia (CAH), a combination therapy including this compound and flutamide (B1673489), alongside a reduced hydrocortisone (B1673445) dose, was found to maintain normal growth velocity and bone maturation. This was achieved even in the presence of elevated androgen levels.
Effects on Predicted Adult Height
Research into the use of this compound, particularly as part of a combination therapy, has shown a positive impact on the predicted adult height in children with conditions that accelerate bone maturation. In a long-term study of boys with familial male-limited precocious puberty, a treatment regimen including this compound and spironolactone (with the later addition of deslorelin) resulted in a significant improvement in predicted adult height. researchgate.net Over a six-year period, the predicted height increased from a baseline of 160.7 ± 14.7 cm to 173.6 ± 10.1 cm. researchgate.net
However, in children with congenital adrenal hyperplasia (CAH), the long-term benefits of a therapy including this compound on adult height are less clear. While a combination of an antiandrogen and an aromatase inhibitor with reduced hydrocortisone doses did show improvements in short-term predicted height, it did not lead to a taller adult stature when compared to standard therapy. nih.gov Both the investigational and standard therapy groups achieved adult heights that were greater than their predicted adult height at the beginning of the study. nih.gov
Pubertal Gynecomastia
This compound has been studied as a therapeutic option for pubertal gynecomastia, a condition characterized by the enlargement of breast tissue in adolescent males. nih.govnih.govoup.comoup.com In a study involving 22 boys with this condition, treatment with this compound led to a notable regression in the mean diameter of the breast gland. nih.govoup.comoup.com The diameter decreased from an initial 4.4 cm to 3.3 cm after two months, 3.2 cm after four months, and 1.7 cm after six months of treatment. nih.govoup.comoup.com This reduction in breast tissue occurred while the normal progression of pubic hair and testicular volume continued. nih.govoup.comoup.com
The therapeutic effect of this compound in this context is attributed to its role as an inhibitor of steroid aromatization. nih.govoup.comoup.com This action leads to an increase in the androgen-to-estrogen ratio. nih.govoup.comoup.com Specifically, plasma androstenedione levels were observed to increase significantly, while testosterone, DHEA, and oestrone showed a lesser increase, and oestradiol levels remained unchanged. nih.govoup.comoup.com The most significant change was seen in the androstenedione/oestrone ratio. nih.govoup.comoup.com
Oligozoospermia and Male Infertility
The potential of this compound in treating oligozoospermia and male infertility has been a subject of clinical investigation, with studies yielding conflicting results.
Impact on Sperm Parameters and Fertility
Some research has suggested that this compound may be an effective treatment for men with idiopathic oligozoospermia. nih.govoup.com In one study, treatment with this compound resulted in a significant increase in sperm density, rising from 10.8 ± 2.5 to 19.8 ± 4.7 x 10(6)/ml, and a rise in total sperm count from 26.8 ± 6.5 to 60.6 ± 14.3 x 10(6). nih.govoup.com However, there was no significant change in sperm motility or semen volume. nih.govoup.com Another pilot study also observed a significant increase in sperm count and the total number of motile spermatozoa after three and six months of therapy. nih.gov
Conversely, a double-blind, randomized, placebo-controlled trial concluded that this compound is not an effective treatment for idiopathic oligozoospermic infertility. nih.gov This study found that sperm output and semen quality remained unchanged during treatment with either this compound or a placebo. nih.gov In a separate randomized study, the addition of this compound to tamoxifen therapy for oligoasthenozoospermia did not result in a greater improvement in sperm density compared to tamoxifen alone, and no improvements were seen in other ejaculate parameters in either group. nih.govkarger.com
Influence on Pituitary-Gonadal Axis Hormones
The mechanism of action of this compound in the context of male infertility is thought to be through its influence on the pituitary-gonadal axis hormones. As an aromatase inhibitor, it blocks the conversion of androgens to estrogens. nih.govoup.com Studies have shown that this compound therapy can lead to a significant decrease in serum estradiol and estrone levels, accompanied by a rise in serum testosterone and androstenedione. nih.govoup.com This results in an increased testosterone-to-estradiol ratio. nih.govoup.com
However, the effect on gonadotropin levels appears to be inconsistent. One study reported that basal and LRH-stimulated serum gonadotropin levels were unaffected by the changes in androgen and estrogen levels. nih.govoup.com In contrast, another study found a significant increase in testosterone and FSH after one and three months of treatment, with LH levels increasing only during the first month. nih.gov A different study reported a temporary increase in FSH but not LH. Yet another investigation involving combination therapy with tamoxifen showed a significant increase in both FSH and LH. nih.govkarger.com
Congenital Adrenal Hyperplasia (CAH)
This compound has been explored as an adjunctive therapy in the management of congenital adrenal hyperplasia (CAH), a genetic disorder affecting cortisol biosynthesis. nih.govnih.govoup.com In children with CAH, the use of this compound in combination with an antiandrogen (flutamide) and a reduced dose of hydrocortisone has been shown to normalize growth and bone maturation. nih.gov This approach was effective despite the persistence of elevated androgen levels.
A long-term, prospective, randomized, controlled clinical trial investigated a multi-drug regimen that included a first-generation aromatase inhibitor (initially this compound, later letrozole) and an anti-androgen, in conjunction with reduced-dose hydrocortisone. oup.com While this combination therapy was found to improve short-term predicted height in children with classic CAH, it did not ultimately result in a greater adult height compared to standard therapy. nih.gov
Pharmacodynamics and Pharmacokinetics in Clinical Settings
This compound, a first-generation, non-selective, irreversible aromatase inhibitor, has been the subject of clinical research to elucidate its mechanisms of action and its effects on the human endocrine system. The following sections detail the pharmacodynamic and pharmacokinetic properties of this compound observed in clinical environments.
Estrogen Suppression and Persistence of Effect
Clinical studies have demonstrated that this compound is a potent inhibitor of the peripheral aromatization of androstenedione to estrone. nih.govwikipedia.org This action is considered its primary mechanism for reducing estrogen levels, particularly in postmenopausal women where this peripheral conversion is the main source of estrogen. fda.gov
Research in postmenopausal women with breast cancer showed a significant reduction in the conversion ratio of androstenedione to estrone following treatment with this compound. wikipedia.org This inhibition of aromatase leads to a notable decrease in serum estrone levels. wikipedia.org Furthermore, studies have indicated that this compound administration also results in lowered levels of circulating estradiol. nih.gov The suppressive effect of this compound on estrogen synthesis has been observed to be persistent. In long-term therapy, the continual suppression of estrone has been noted for up to six months without evidence of the effect diminishing over time. This sustained action may be attributable to the noncompetitive and irreversible nature of its inhibition of the aromatase enzyme. fda.govwikipedia.org
Impact on Serum Hormone Levels (e.g., testosterone, androstenedione, FSH, LH, SHBG, 17-ketosteroids)
The administration of this compound has been shown to induce a range of effects on various serum hormone levels, stemming from its primary action as an aromatase inhibitor.
Testosterone and Androstenedione: Several studies have reported an increase in serum testosterone and androstenedione levels following this compound therapy. nih.gov However, it has been suggested that these elevations may be, in part, an artifact of radioimmunoassays, as this compound has been found to cross-react with testosterone assays. fda.govnih.gov Other studies have observed no significant change in serum androstenedione and testosterone levels. nih.govwikipedia.org
Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH): The impact of this compound on gonadotropins appears to be variable. Some studies in men with idiopathic oligospermia have reported an enhancement in the secretion of FSH, with no significant effect on LH levels. nih.govdrugbank.comnih.gov Conversely, other research has found increases in both LH and FSH serum levels. nih.gov There are also reports suggesting that this compound itself does not directly influence gonadotropin levels. nih.gov
Sex Hormone-Binding Globulin (SHBG): A consistent finding in clinical studies is the reduction of SHBG levels following this compound administration. nih.govdrugbank.comfrontiersin.org This decrease in SHBG is thought to be a consequence of lowered circulating estradiol levels. drugbank.com
17-Ketosteroids: An increase in the urinary excretion of 17-ketosteroids has been reported in patients treated with oral this compound. nih.govfda.gov
The table below summarizes the observed effects of this compound on various serum hormone levels from several clinical studies.
| Hormone | Observed Effect | Study Population |
| Testosterone | Increase nih.govnih.govdrugbank.comnih.gov / No significant change nih.govwikipedia.org | Men with idiopathic oligospermia, postmenopausal women with breast cancer |
| Androstenedione | Increase nih.govnih.gov / No significant change nih.govwikipedia.org | Men with idiopathic oligospermia, postmenopausal women with breast cancer |
| FSH | Increase nih.govdrugbank.comnih.govnih.gov / No effect nih.gov | Men with idiopathic oligospermia |
| LH | No significant change nih.govdrugbank.comnih.gov / Increase nih.gov | Men with idiopathic oligospermia |
| SHBG | Decrease nih.govdrugbank.comnih.govfrontiersin.org | Men with idiopathic oligospermia |
| Estrone | Decrease nih.govwikipedia.org | Postmenopausal women with breast cancer |
| Estradiol | Decrease nih.govdrugbank.comnih.govfrontiersin.org | Men with idiopathic oligospermia |
| 17-Ketosteroids | Increased urinary excretion nih.govfda.gov | Postmenopausal women |
Note: Some discrepancies in findings may be due to differences in study populations, methodologies, and potential assay interference.
Renal Tubular Reabsorption of Calcium Studies
Information regarding the direct effects of this compound on the renal handling of calcium is limited. However, one study noted that oral administration of this compound was associated with an increase in the renal tubular reabsorption of calcium. fda.gov Despite this effect on reabsorption, there was no corresponding change in serum calcium concentrations. The precise mechanism underlying this hypocalciuric effect remains unknown. fda.gov
Hepatic Metabolism and Urinary Excretion of Metabolites
This compound is well absorbed following oral administration and undergoes metabolism in the liver. fda.gov The biotransformation of this compound results in several metabolic derivatives. A key characteristic of these metabolites is the preservation of the lactone D-ring structure of the parent compound. fda.gov
One of the identified metabolites is 4,5-dihydrothis compound (B1226764), which can be quantified in both plasma and urine using high-performance liquid chromatography. researchgate.net The excretion of this compound and its metabolites occurs primarily through the kidneys. Both unmetabolized this compound and its hepatic derivatives are found in the urine. fda.gov
Research on Drug Interactions and Assay Interference
Clinical Drug-Drug Interaction Profiling
Testolactone's influence on co-administered medications and physiological processes has been documented, particularly concerning hormonal pathways, anticoagulant activity, and the risk of methemoglobinemia.
Despite its structural resemblance to testosterone (B1683101), this compound does not exhibit in vivo androgenic effects. drugbank.comnih.govwikidoc.orgfda.gov Clinical studies have not reported other hormonal effects. drugbank.comwikidoc.orgfda.gov this compound has been utilized to delay precocious puberty due to its capacity to inhibit estrogen production. wikipedia.org In girls with McCune-Albright syndrome, it has been shown to reduce circulating estradiol (B170435) levels and ovarian volume. mdpi.com For men with idiopathic oligospermia, this compound therapy led to decreased estrone (B1671321) and estradiol levels, followed by an increase in serum testosterone and androstenedione (B190577), and an improved testosterone-estradiol ratio. mdpi.comresearchgate.net Concomitant administration of this compound with exogenous estrogens or estrogen-containing birth control pills may result in interactions. rxlist.com
When administered concurrently, this compound has the potential to enhance the effects of oral anticoagulants, such as warfarin (B611796). rxlist.compdr.net Close monitoring of the International Normalized Ratio (INR) is recommended, and patients should be observed for any signs or symptoms of bleeding. pdr.net Adjustments to the warfarin dosage may be necessary to maintain appropriate anticoagulation. pdr.net
Table 1: Interactions with Anticoagulants
| Co-administered Drug | Effect of this compound | Monitoring/Management |
| Warfarin | May increase anticoagulant effects rxlist.compdr.net | Monitor INR closely; observe for bleeding; adjust warfarin dosage as needed pdr.net |
This compound has been associated with an increased risk or severity of methemoglobinemia when combined with certain anesthetics, including cocaine, mepivacaine, and benzocaine. drugbank.comdrugbank.comdrugbank.com Methemoglobinemia is a condition characterized by abnormal levels of oxidized hemoglobin, which impairs its ability to bind and transport oxygen. researchgate.net This condition can be induced by various oxidizing agents, including some local anesthetics. researchgate.netnysora.com
Table 2: Influence on Methemoglobinemia Risk
| Co-administered Anesthetic | Effect of this compound |
| Cocaine | Increased risk/severity of methemoglobinemia drugbank.com |
| Mepivacaine | Increased risk/severity of methemoglobinemia drugbank.com |
| Benzocaine | Increased risk/severity of methemoglobinemia drugbank.com |
This compound may decrease the excretion rate of various co-administered drugs, potentially leading to elevated serum concentrations of these medications. drugbank.com Examples of drugs whose excretion rates may be decreased by this compound include:
Clove oil drugbank.com
Clozapine drugbank.com
Colchicine drugbank.com
Colistimethate drugbank.com
Colistin drugbank.com
Acetylsalicylic acid drugbank.com
Aclidinium drugbank.com
Acrivastine drugbank.com
Acyclovir drugbank.com
Adefovir dipivoxil drugbank.com
Salbutamol drugbank.com
Auranofin drugbank.com
Aurothioglucose drugbank.com
Azacitidine drugbank.com
Azapropazone drugbank.com
Azathioprine drugbank.com
Azelaic acid drugbank.com
Antipyrine drugbank.com
Antithrombin III human drugbank.com
Apalutamide drugbank.com
Apremilast drugbank.com
Arformoterol drugbank.com
Acetaminophen drugbank.com
This compound and its metabolites are primarily excreted via the kidneys. fda.gov Additionally, one study observed an increase in the urinary excretion of 17-ketosteroids in most patients receiving 150 mg/day of oral this compound. drugbank.comfda.gov
Laboratory Assay Interference
This compound can interfere with certain laboratory assays, particularly those used to measure sex steroid hormone levels.
This compound has been shown to significantly interfere with serum radioimmunoassays (RIAs) for testosterone and androstenedione, rendering these assays unreliable for monitoring patients undergoing this compound treatment. mdpi.comnih.gov Studies have demonstrated that following a single oral dose of this compound, serum androstenedione levels can rise markedly (e.g., from normal baseline to a mean peak of 45.4 ng/mL within 1-2 hours), and testosterone levels can also increase (e.g., from undetectable to a mean peak of 6.9 ng/mL), with levels returning to baseline within 24 hours. nih.gov This interference is partly due to this compound's cross-reactivity in the testosterone assay when serially diluted. nih.gov
Regarding estradiol, the physiological effects of this compound, primarily its aromatase inhibitory action, can lead to decreased estradiol concentrations when measured by radioimmunoassays. fda.gov This reflects the drug's intended action of reducing estrogen synthesis. mdpi.comnih.gov
The accuracy of immunoassays for sex steroids can be compromised by cross-reactivity between the antibodies used in the assays and structurally similar endogenous or exogenous steroids. annlabmed.org For more specific and sensitive measurements, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are recommended. annlabmed.org
Table 3: Laboratory Assay Interference with Sex Steroids
| Analyte (Assay Type) | Observed Effect/Interference | Mechanism/Note |
| Testosterone (RIA) | Falsely elevated levels mdpi.comnih.gov | Cross-reactivity of this compound in the assay nih.gov |
| Androstenedione (RIA) | Falsely elevated levels mdpi.comnih.gov | Interference observed nih.gov |
| Estradiol (RIA) | Decreased concentrations fda.gov | Physiological effect due to aromatase inhibition fda.gov |
Implications for Clinical Monitoring and Research Interpretation
The use of this compound presents specific considerations for clinical monitoring and the interpretation of research findings, particularly concerning its interactions with other drugs and its potential to interfere with laboratory assays.
This compound's interaction profile includes its ability to increase the effects of oral anticoagulants, necessitating careful monitoring and dosage adjustments when co-administered fda.govrxlist.com. Beyond this, a critical area of research has focused on this compound's interference with various laboratory assays, especially radioimmunoassays (RIAs) used for measuring steroid hormone levels.
Studies have demonstrated that this compound can significantly interfere with serum RIAs for testosterone and androstenedione, rendering their results unreliable in patients undergoing this compound therapy mdpi.comoup.comnih.gov. For instance, investigations involving patients and a postmenopausal control subject administered a single oral dose of this compound revealed marked, transient elevations in measured androstenedione and testosterone levels. Androstenedione levels peaked at a mean of 45.4 ng/mL within 1-2 hours, returning to baseline within 24 hours. Similarly, testosterone levels reached a mean peak of 6.9 ng/mL before returning to baseline within 24 hours oup.comnih.gov. These observed elevations were attributed to this compound's cross-reactivity in the testosterone assay, rather than a true pharmacological effect oup.comnih.gov.
Conversely, while this compound is known to inhibit aromatase and reduce estrogen synthesis, its physiological effects can lead to decreased estradiol concentrations when measured by radioimmunoassays fda.govrxlist.com. This dual impact—apparent elevation of androgens due to assay interference and actual reduction of estrogens—highlights the complexity in interpreting hormone profiles in patients on this compound.
In the context of congenital adrenal hyperplasia (CAH), a four-drug regimen including flutamide (B1673489) and this compound, along with reduced hydrocortisone (B1673445) and fludrocortisone, was studied. While this regimen decreased cortisol clearance, an in vitro study indicated that this compound itself was unlikely to interfere with the serum cortisol immunoassay, suggesting that the effect on cortisol clearance was primarily due to flutamide nih.govoup.com.
The table below summarizes key findings related to this compound's assay interference:
| Hormone Measured | Assay Type | Observed Effect with this compound | Implication for Interpretation | Source |
| Testosterone | RIA | Falsely elevated levels due to cross-reactivity | Unreliable for monitoring true testosterone levels | mdpi.comoup.comnih.gov |
| Androstenedione | RIA | Falsely elevated levels due to cross-reactivity | Unreliable for monitoring true androstenedione levels | mdpi.comoup.comnih.gov |
| Estradiol | RIA | Decreased concentrations | Consistent with aromatase inhibition, but assay interference can also contribute | fda.govrxlist.com |
| Cortisol | Immunoassay | No significant interference (in combination with flutamide) | Interference with this specific assay is unlikely | nih.govoup.com |
Implications for Clinical Monitoring and Research Interpretation
The documented assay interference of this compound carries significant implications for clinical monitoring and the interpretation of research data. Clinicians relying on standard RIAs for testosterone and androstenedione may receive misleadingly high results, potentially leading to incorrect assessments of a patient's endocrine status or treatment efficacy mdpi.comoup.comnih.gov. This necessitates the use of alternative, more specific analytical methods that are not prone to this compound cross-reactivity for accurate hormone measurement in treated individuals oup.com.
For research, particularly in studies investigating steroid metabolism or the efficacy of aromatase inhibition, the confounding effect of assay interference must be carefully considered. Early studies reporting elevated androgen levels during this compound treatment might have misinterpreted these as a direct pharmacological effect (e.g., accumulation of precursors due to aromatase inhibition) when, in fact, they were largely laboratory artifacts oup.com. This underscores the importance of validating analytical methods and understanding potential drug-assay interactions when designing and interpreting hormonal studies involving this compound. The similarity in chemical structure between this compound and testosterone is a key factor contributing to this cross-reactivity oup.com.
The persistence of this compound's effect on estrogen synthesis even after drug withdrawal, possibly due to noncompetitive and irreversible aromatase inhibition, also adds a layer of complexity to monitoring its long-term effects and understanding its pharmacodynamics wikidoc.orgfda.gov.
The challenges in clinical monitoring extend to ensuring that the entire clinically meaningful measurement range is covered by analytical methods and that potential biases between different methods are identified acutecaretesting.org. The need for robust and specific assays is paramount to accurately assess the true hormonal changes induced by this compound, distinguishing them from analytical artifacts.
Advanced Research Methodologies and Techniques
Structural Biology Approaches
Structural biology provides atomic-level insights into enzyme-inhibitor interactions, which are crucial for rational drug design.
X-ray crystallography is a pivotal technique for determining the three-dimensional structures of proteins and their complexes with inhibitors. The crystal structure of human aromatase (CYP19A1) in complex with its natural substrate, androstenedione (B190577), has been determined. This structure revealed the binding mode of androstenedione in the catalytically active oxidized high-spin ferric state of the enzyme, highlighting hydrogen bond interactions and tight hydrophobic packing that contribute to its androgenic specificity. nih.gov
Pharmacological Modeling and Simulation
Computational methods, including pharmacological modeling and simulation, play an increasingly important role in understanding and predicting the behavior of drugs like Testolactone.
Molecular docking studies have been performed for this compound and its congeners with aromatase (CYP19A1). These studies predict binding free energies and inhibition constants, providing insights into the ligand-enzyme interactions. For instance, molecular docking studies have shown this compound to exhibit a binding free energy (ΔGb) of -10.29 kcal mol-1 with an inhibition constant (Ki) of 28.87 nM. rsc.org These simulations often reveal key interacting residues within the aromatase binding pocket, such as polar residues (e.g., D309, T310, S478, M374) and aromatic/non-polar residues (e.g., F134, F221, W224, A306, A307, V370, L372, L477). mdpi.comnih.gov
Molecular dynamics (MD) simulations are used to investigate the dynamic interactions and conformational flexibility of protein-ligand complexes over time. These simulations can assess the stability of the protein-ligand complex and provide insights into how the inhibitor interacts with the enzyme in a more realistic, dynamic environment. nih.govresearchgate.netacs.orgresearchgate.net For aromatase, MD simulations have been used to study the conformational flexibility of its binding site and the interactions of various inhibitors. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that correlates the chemical structure of compounds with their biological activity. QSAR studies on aromatase inhibitors, including steroidal compounds, aim to develop predictive models for inhibitory activity based on molecular descriptors. nih.govresearchgate.netacs.org These models can identify structural features that enhance or decrease inhibitory potency, guiding the design of new, more potent, and selective AIs. For example, QSAR models have indicated that aromatase inhibitory activity can be enhanced by increasing certain topological, molecular shape, spatial, structural, and thermodynamic descriptors. researchgate.net this compound, as a first-generation AI, has served as a prototype for such studies, influencing the development of more potent and selective inhibitors. nih.gov
The combination of these computational techniques with experimental data provides a powerful framework for understanding the molecular basis of this compound's action and for the rational design of improved aromatase inhibitors.
Table 1: Predicted Binding Free Energies and Inhibition Constants of this compound and Related Compounds with Aromatase (CYP19A1)
| Compound | Binding Free Energy (ΔGb) (kcal mol-1) | Inhibition Constant (Ki) (nM) | Reference |
| This compound | -10.29 | 28.87 | rsc.org |
| Testololactone | -10.14 | - | rsc.org |
| Testolactam | -9.62 | - | rsc.org |
| Testololactam | -9.85 | - | rsc.org |
Table 2: Key Interacting Residues in Aromatase Binding Site
| Residue Type | Residues | Interaction Type (with AIs/Substrate) | Reference |
| Polar | Asp309, Thr310, Ser478, Met374 | Polar interactions, Hydrogen bonds | mdpi.comnih.gov |
| Aromatic | Phe134, Phe221, Trp224 | Aromatic interactions | mdpi.comnih.gov |
| Non-polar | Ala306, Ala307, Val370, Leu372, Leu477, Ile133, Ile305, Val373 | Hydrophobic interactions | mdpi.comnih.gov |
Omics Technologies in this compound Research
Omics technologies, including genomics, proteomics, and metabolomics, offer comprehensive insights into biological systems, providing a deeper understanding of drug mechanisms and responses. These methodologies are increasingly applied in the study of compounds like this compound to elucidate their effects at molecular and cellular levels.
Gene Expression Studies related to Aromatase and Estrogen Pathways
This compound functions as an aromatase inhibitor, specifically by competing with endogenous androgens such as testosterone (B1683101) and androstenedione for binding to microsomal aromatase cytochrome P450 (CYP19A1), thereby reducing estrogen synthesis. mdpi.comresearchgate.net Aromatase (CYP19A1) is a pivotal enzyme in the conversion of androgens to estrogens, and its expression is often deregulated in estrogen receptor (ER)-positive breast cancers. researchgate.netnih.gov
Gene expression studies, utilizing techniques such as microarray analysis or RNA sequencing, are instrumental in investigating how this compound's inhibitory action impacts the transcription of genes within the aromatase and estrogen pathways. While direct studies on this compound's specific gene expression profiles are limited in the provided context, research on aromatase inhibitors generally employs these methods to observe changes in gene activity. For instance, distinct gene expression profiles have been observed in aromatase inhibitor-resistant cell lines. nih.gov The control of aromatase gene expression is critical for treating estrogen-dependent conditions, and studies have shown that overexpression of aromatase can lead to the upregulation of estrogen-regulated genes. oup.com Therefore, gene expression studies related to this compound would aim to quantify the downregulation of CYP19A1 expression or the expression of downstream estrogen-responsive genes, providing molecular evidence of its mechanism of action.
Proteomics and Metabolomics in Response to this compound Therapy
Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. Both fields are valuable for understanding the biochemical changes induced by therapeutic agents. This compound research has incorporated metabolomics and proteomics studies to explore its effects. researchgate.netcambridge.org These "omics" approaches can identify shifts in protein abundance or metabolite concentrations that reflect the cellular response to this compound therapy.
Metabolomics, for example, can be used to profile low-molecular-weight metabolites, which represent the dynamic response to genetic alterations and can reveal changes in metabolic pathways influenced by this compound. mdpi.com Proteomics can identify alterations in protein expression, including enzymes and signaling molecules, providing insights into the broader cellular impact of aromatase inhibition. Integrative studies combining proteomics and metabolomics have identified unique alterations in the profiles of breast cancer patients, highlighting their utility in understanding disease progression and treatment response. mdpi.com In the context of this compound, these studies would aim to uncover specific protein or metabolite biomarkers indicative of therapeutic effect or resistance, offering a more holistic view of its biochemical impact.
Clinical Trial Designs for Aromatase Inhibitors
Clinical trials are systematically designed to evaluate the efficacy and characteristics of therapeutic interventions. For aromatase inhibitors like this compound, various trial designs are employed to gather robust evidence.
Long-Term Observational Studies
Long-term observational studies play a crucial role in understanding the real-world impact of aromatase inhibitors over extended periods. These studies provide insights into recurrence patterns and survival outcomes, complementing the data obtained from randomized controlled trials. patsnap.com They track patients without direct intervention, allowing for the assessment of long-term effects and the natural course of disease in treated populations.
For instance, systematic reviews of long-term adjuvant endocrine therapy, including aromatase inhibitors, often incorporate observational analyses to evaluate endpoints that might be underpowered in shorter randomized trials. bmj.com Such studies have examined the duration of aromatase inhibitor use and its association with long-term outcomes, including all-cause mortality and non-cardiovascular-related mortality. nih.gov The design of these studies typically involves following large cohorts of patients for many years, collecting data on disease recurrence, survival, and other relevant clinical endpoints, thereby providing valuable real-world evidence on the long-term effectiveness of aromatase inhibitors.
Combination Therapy Research Designs
Combination therapy research designs for aromatase inhibitors aim to explore the synergistic or additive effects of combining an aromatase inhibitor with other therapeutic agents. The rationale for these designs often stems from the need to overcome resistance mechanisms or enhance therapeutic efficacy in complex diseases like cancer.
These trials frequently employ randomized controlled designs, comparing an aromatase inhibitor monotherapy arm against an arm where the aromatase inhibitor is combined with another drug. Examples include phase II and III trials investigating combinations of aromatase inhibitors with agents such as trastuzumab, mTOR inhibitors (e.g., temsirolimus (B1684623) or everolimus), or CDK4/6 inhibitors (e.g., ribociclib, palbociclib, abemaciclib). nih.govasco.org
Table 1: Examples of Combination Therapy Clinical Trial Designs for Aromatase Inhibitors
| Trial Type | Aromatase Inhibitor | Combination Agent | Design Objective | Reference |
| Phase II/III Randomized Controlled Trial | Letrozole, Anastrozole (B1683761), Exemestane | Trastuzumab | Evaluate efficacy in HER-2-positive metastatic breast cancer. | nih.gov |
| Phase II/III Randomized Controlled Trial | Letrozole | Tipifarnib or Lonafarnib | Assess efficacy in tamoxifen-resistant advanced breast cancer. | nih.gov |
| Phase II/III Randomized Controlled Trial | Letrozole | Temsirolimus or Everolimus | Determine efficacy in ER+ breast cancer, potentially with two-stage biomarker design. | nih.gov |
| Phase III Randomized Controlled Trial | Letrozole | Lapatinib | Explore efficacy in HER-2+ metastatic breast cancer. | nih.gov |
| Phase III Randomized Controlled Trial (MONALEESA-7) | Nonsteroidal AI | Ribociclib + Goserelin (ovarian suppression) | Investigate progression-free survival in premenopausal HR+/HER2− ABC. | asco.org |
| Phase III Randomized Controlled Trial (PALOMA-3) | Fulvestrant | Palbociclib + Goserelin (ovarian suppression) | Evaluate progression-free survival in premenopausal HR+/HER2− ABC with prior therapy. | asco.org |
| Phase II Multicohort Trial (INGE-B) | Letrozole, Anastrozole, Exemestane, Fulvestrant | Palbociclib | Assess clinical benefit rate and efficacy in locally advanced/metastatic HR+/HER2− breast cancer. | karger.com |
Structure Activity Relationship Sar Studies and Analog Development
Modification of Testolactone Structure for Enhanced Activity or Selectivity
This compound, a first-generation aromatase inhibitor, possesses a distinctive steroidal framework characterized by a six-membered δ-lactone D-ring instead of the typical five-membered carbocyclic D-ring found in androgens like testosterone (B1683101). mdpi.com Its structure has served as a foundational template for designing new, potentially more active steroid compounds. mdpi.com Structure-Activity Relationship (SAR) studies have been crucial in understanding which parts of the molecule are essential for its biological activity and how modifications affect its potency as an aromatase inhibitor.
Research into A,D-ring modified steroid analogs of this compound has provided significant insights into its interaction with the aromatase enzyme. acs.org Key findings from these studies indicate that certain structural features are critical for binding and inhibition:
D-Ring Modification : The modification of the cyclopentanone (B42830) D-ring into a δ-lactone six-membered ring, a defining feature of this compound, has been shown to decrease the inhibitory potency compared to analogs with a standard D-ring. acs.org This suggests that the structure of the D-ring is critical for optimal binding to the active site of the aromatase enzyme. acs.org
These studies have led to the design of various analogs. For instance, D-homo lactone steroids inspired by this compound's structure have been developed and have shown notable antiproliferative activity against different tumor cell lines. mdpi.com The table below summarizes the impact of specific structural modifications on aromatase inhibitory activity based on SAR studies.
| Structural Modification | Impact on Aromatase Inhibitory Activity | Reference |
|---|---|---|
| Replacement of D-ring with δ-lactone | Decreases inhibitory potency | acs.org |
| Removal of C-3 carbonyl group | Not essential for activity | acs.org |
| Maintaining 5R-stereochemistry | Required for activity | acs.org |
| Ensuring planarity in A/B rings | Required for binding | acs.org |
Development of Subsequent Generations of Aromatase Inhibitors
This compound is classified as a first-generation, non-selective, and irreversible aromatase inhibitor. mdpi.comnih.gov While it was one of the first steroids used clinically for breast cancer treatment, its use has become largely obsolete with the advent of more potent and selective agents. mdpi.comnih.gov The development of aromatase inhibitors (AIs) has progressed through several generations, each offering significant improvements in efficacy and side-effect profiles.
The limitations of first-generation AIs like this compound and aminoglutethimide (B1683760) spurred the development of more advanced inhibitors. nih.govuspharmacist.com The subsequent, or third-generation, AIs are notably more potent and have demonstrated superior clinical efficacy. uspharmacist.comnih.gov These inhibitors are broadly categorized into two main types based on their structure and mechanism of action. uspharmacist.com
Type 1: Irreversible Steroidal Inhibitors : These inhibitors are structurally related to androstenedione (B190577), the natural substrate of aromatase. They act as "suicide inhibitors" by binding irreversibly to the enzyme, leading to its permanent inactivation. uspharmacist.com Exemestane is the primary example of a third-generation steroidal AI. nih.gov
Type 2: Reversible Nonsteroidal Inhibitors : These compounds are not structurally similar to steroids. They bind reversibly to the active site of the aromatase enzyme, competing with the natural substrate. uspharmacist.com This class includes anastrozole (B1683761) and letrozole, which are highly potent and selective. nih.govresearchgate.net
The third-generation AIs have shown better efficacy in clinical trials compared to older therapies like tamoxifen (B1202) for treating postmenopausal estrogen-dependent breast cancer. nih.gov Their development was a significant step forward, offering improved selectivity and a better toxicity profile compared to the first-generation agents. uspharmacist.com
| Generation | Inhibitor Type | Example(s) | Key Characteristics | Reference |
|---|---|---|---|---|
| First | Steroidal | This compound | Non-selective, irreversible inhibitor; now largely obsolete. | mdpi.comnih.gov |
| Third | Type 1 Steroidal (Irreversible) | Exemestane | Structurally related to androstenedione; acts as a suicide inhibitor. | uspharmacist.comnih.gov |
| Third | Type 2 Nonsteroidal (Reversible) | Anastrozole, Letrozole | Highly potent and selective; competitive inhibition. | uspharmacist.comnih.govresearchgate.net |
Fungal Biotransformation of this compound Analogs for Novel Compounds
Fungal biotransformation is a valuable method for creating novel or modified steroids, leveraging the regio- and stereoselective nature of fungal enzymes, particularly cytochrome P450s. mdpi.comresearchgate.net This process offers an eco-friendly alternative to complex chemical synthesis for producing new steroid derivatives. mdpi.com While direct studies on the fungal biotransformation of this compound analogs are not extensively detailed, the principles are well-established through research on other structurally related steroids.
Fungi can introduce various modifications to a steroid nucleus, with hydroxylation and Baeyer-Villiger oxidation being two of the most common transformation pathways. mdpi.com These reactions can lead to the creation of new metabolites with potentially unique biological activities. For instance, studies on other steroidal compounds have demonstrated the utility of this approach:
Spironolactone (B1682167) : The biotransformation of the diuretic drug spironolactone by various fungi, including Gibberella fujikuroi and Aspergillus alliaceus, yielded seven different metabolites, three of which were new compounds. nih.gov
Metenolone Acetate and Epiandrosterone : The microbial transformation of these anabolic steroids by fungi such as Trametes hirsuta and Cunninghamella blakesleeana produced several new metabolites. nih.gov Importantly, some of these resulting compounds were evaluated for aromatase inhibitory activity, with one metabolite exhibiting very potent inhibition. nih.gov
These examples demonstrate the potential of using fungal systems to modify steroidal structures, like those of this compound analogs, to generate novel compounds. The process allows for the creation of a library of new derivatives that can then be screened for enhanced or novel biological activities, such as more potent and selective aromatase inhibition. nih.gov The table below highlights examples of fungal species used in the biotransformation of steroids and the types of reactions they catalyze.
| Fungal Species | Steroid Substrate | Primary Transformation(s) | Reference |
|---|---|---|---|
| Aspergillus alliaceus | Spironolactone | Hydroxylation, Dehydrogenation | nih.gov |
| Trametes hirsuta | Metenolone Acetate | Hydroxylation | nih.gov |
| Cunninghamella blakesleeana | Epiandrosterone | Metabolite formation | nih.gov |
| Isaria farinosa | Progesterone | Hydroxylation, Oxidation | mdpi.com |
Future Research Directions and Unanswered Questions
Re-evaluation of Testolactone in Specific Niche Indications
While this compound's use for breast cancer has largely been superseded by newer, more potent aromatase inhibitors, there is ongoing interest in re-evaluating its utility in specific niche indications where its particular pharmacological profile might offer advantages. wikipedia.orgresearchgate.netmdpi.comnih.gov For instance, this compound has shown effectiveness in treating precocious puberty, particularly in cases of familial male precocious puberty (FMPP) and McCune-Albright syndrome (MAS), where it helps attenuate the effects of estrogen on growth and skeletal maturation. mdpi.comnih.govnih.govoup.com Studies have demonstrated that this compound can suppress serum estradiol (B170435) levels and reduce the frequency of menses in girls with MAS for several years. nih.gov In boys with FMPP, long-term treatment with this compound, often in combination with spironolactone (B1682167), has normalized growth rates and bone maturation, improving predicted adult height. oup.comresearchgate.net Further research could explore if this compound's specific non-competitive and irreversible inhibition of aromatase, which may account for the persistence of its effect after drug withdrawal, could be uniquely beneficial in certain rare or refractory hormonal disorders. wikidoc.org
Potential for Drug Repurposing Studies
This compound's established safety profile from its years of clinical use, coupled with its known mechanism of action, makes it a candidate for drug repurposing studies. researchgate.netdrugbank.commdpi.com Beyond its historical uses, investigations have touched upon its effects in conditions such as benign prostatic hyperplasia (BPH) and certain desmoid tumors, where estrogen might play a causal role. researchgate.netmdpi.com The potential for this compound to influence lipid metabolism, as indicated by studies showing it can lower serum cholesterol and phospholipid levels, also presents an avenue for repurposing research, though these effects were not androgenic or protein anabolic. mdpi.com Further exploration into these and other conditions where modulating estrogen levels or exploiting its non-aromatase inhibitory effects could be therapeutic is warranted.
Investigation of this compound in Combination with Newer Therapies
The combination of this compound with other therapeutic agents, particularly newer ones, represents a significant area for future research. In the context of precocious puberty, this compound has been studied in combination with antiandrogens like spironolactone and GnRH agonists such as deslorelin, demonstrating improved outcomes in normalizing growth and development. mdpi.comoup.comresearchgate.net For men with epilepsy and hypogonadism, combining testosterone (B1683101) therapy with this compound has shown greater improvement in sexual function and a reduction in seizure frequency compared to testosterone alone, by normalizing estradiol levels. neurology.orgnih.gov There have also been investigations into its use in combination with conventional therapy for congenital adrenal hyperplasia to normalize growth and adult stature. nih.govveeva.com Future studies could explore synergistic effects with modern targeted therapies or immunotherapies in cancer, or in other hormone-sensitive conditions, to overcome resistance or enhance efficacy, given its distinct mechanism as a first-generation, irreversible aromatase inhibitor. mdpi.comjcrpe.org
Addressing Challenges in Aromatase Inhibitor Therapy (e.g., resistance, off-target effects, long-term outcomes)
Despite the emergence of more potent aromatase inhibitors, challenges such as acquired resistance, off-target effects, and long-term outcomes remain relevant across the class. researchgate.net While this compound itself has limited activity compared to newer agents, studying its specific resistance mechanisms or off-target interactions could provide insights applicable to the broader field of aromatase inhibitor therapy. For instance, some patients treated with this compound for precocious puberty have exhibited an "escape" from its effects after 1-3 years, suggesting the development of resistance. nih.gov Understanding the molecular basis of this escape could inform strategies for managing resistance to other aromatase inhibitors. Additionally, its historical use provides a valuable dataset for long-term outcome studies in specific populations, even if its direct clinical application is limited today.
Development of Advanced Analytical Techniques for Hormone Monitoring during this compound Therapy
Accurate and precise monitoring of hormone levels is crucial for optimizing therapies that modulate steroid synthesis. nih.gov Historically, this compound has been shown to interfere with certain radioimmunoassays (RIAs) for serum testosterone and androstenedione (B190577), making their use unreliable in monitoring patients. mdpi.comrxlist.com This highlights the need for the development and validation of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), that are not subject to such interferences. Future research should focus on establishing robust and accurate methods for monitoring estrogen, androgen, and other relevant steroid levels during this compound therapy, especially if it is re-evaluated for niche indications or combination therapies. This would ensure precise assessment of treatment efficacy and patient response without confounding analytical interferences.
常见问题
Basic: What are the critical considerations for designing a synthesis protocol for testolactone derivatives?
Methodological Answer :
When synthesizing this compound derivatives, prioritize clarity in reaction conditions (e.g., solvent polarity, temperature) to avoid structural ambiguities. Evidence from historical syntheses highlights discrepancies between this compound and its analogs (e.g., testololactone) due to nomenclature confusion . Validate intermediates using spectroscopic techniques (NMR, HRMS) and cross-reference with literature data from PubMed/Scopus to ensure structural fidelity. For reproducibility, document batch-specific variables (e.g., catalyst purity) and adhere to IUPAC naming conventions to prevent misidentification .
Basic: How should researchers handle and store this compound to ensure compound stability in experimental settings?
Methodological Answer :
this compound is sensitive to light and humidity. Store lyophilized forms at -20°C in airtight, light-resistant containers. For dissolved samples (e.g., DMSO stock solutions), aliquot to avoid freeze-thaw cycles and use within one month . Pre-experiment stability tests under intended storage conditions (e.g., pH, temperature) are recommended to confirm integrity, particularly for long-term studies.
Advanced: What experimental models are optimal for studying this compound’s metabolic impact, and how can data validity be ensured?
Methodological Answer :
Zebrafish water tanks (ZWTs) are effective for metabolic studies due to their high homology with human steroid pathways. In ZWTs, monitor this compound biotransformation using high-resolution mass spectrometry (HRMS) paired with software like SIEVE to detect metabolites (e.g., 4,5-dihydrothis compound). Normalize androgen levels (testosterone, androstenedione) against control groups to validate aromatase inhibition efficacy . For mammalian models, combine in vitro aromatase inhibition assays (placental microsomes) with in vivo pharmacokinetic profiling to address interspecies variability .
Advanced: How can researchers resolve contradictions in this compound’s pharmacological data, such as lipid profile modulation?
Methodological Answer :
Contradictory findings (e.g., this compound’s negligible impact on serum lipids vs. synergistic effects with testosterone) require stratified analysis. Use multivariate regression to isolate this compound-specific variables (dose, administration route) from confounders (e.g., endogenous hormone fluctuations). For lipid studies, standardize fasting periods and lipid extraction protocols across cohorts. Replicate findings in controlled cell lines (e.g., HepG2 for hepatic lipid metabolism) to decouple systemic vs. direct effects .
Advanced: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer :
Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify IC50 values in aromatase inhibition assays. For in vivo data, use mixed-effects models to account for individual variability in metabolic rates. Power analysis should precede experiments to determine cohort sizes, ensuring statistical significance thresholds (α=0.05, β=0.2) are met. Tools like R’s drc package or GraphPad Prism are recommended for robust curve fitting .
Basic: How can researchers mitigate structural misidentification of this compound in literature reviews?
Methodological Answer :
Use CAS registry numbers (968-93-4) and IUPAC names (13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid δ-lactone) to avoid confusion with analogs like testololactone. Cross-validate studies by checking synthesis routes and spectral data (e.g., IR carbonyl peaks at ~1750 cm⁻¹ for lactone groups). Exclude papers with ambiguous structural descriptors (e.g., "Δ1-testolactone") unless corroborated by crystallographic data .
Advanced: What analytical techniques are most effective for identifying this compound metabolites in complex biological matrices?
Methodological Answer :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. For untargeted metabolomics, apply HRMS (Q-TOF or Orbitrap) with fragmentation patterns (MS/MS) matched to reference libraries (e.g., NIST). Use isotopic labeling (e.g., ¹³C-testolactone) to trace biotransformation pathways in vivo. Data preprocessing tools like XCMS or MZmine can automate peak alignment and reduce noise .
Basic: What are best practices for conducting a systematic literature review on this compound’s biological activity?
Methodological Answer :
Use Boolean search terms ("this compound AND (aromatase inhibitor OR steroid derivative)") across PubMed, Scopus, and Web of Science. Filter results by study type (e.g., in vitro, clinical trials) and exclude non-peer-reviewed sources. Map trends using bibliometric tools (VOSviewer) to identify knowledge gaps (e.g., limited data on pediatric applications). Document exclusion criteria (e.g., studies conflating this compound with analogs) to maintain review rigor .
Advanced: How should researchers design experiments to evaluate this compound’s dual role as an aromatase inhibitor and potential anti-inflammatory agent?
Methodological Answer :
Adopt a multi-omics approach:
Transcriptomics : RNA-seq of aromatase (CYP19A1) and inflammatory markers (e.g., TNF-α, IL-6) in treated cell lines.
Metabolomics : Profile estrogen/androgen ratios and prostaglandin levels via LC-MS.
Functional assays : Combine luciferase-based aromatase activity tests with macrophage polarization assays.
Use pathway enrichment analysis (KEGG, GO) to identify overlapping mechanisms. Validate findings in co-culture systems (e.g., breast cancer cells + macrophages) to mimic tissue microenvironments .
Advanced: What methodologies address the reproducibility crisis in this compound pharmacology studies?
Methodological Answer :
Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
- Publish raw spectral data in repositories (e.g., MetaboLights).
- Detail experimental protocols using platforms like Protocols.io .
- Use reference standards (e.g., NIST SRM 1950) for instrument calibration.
Collaborate with independent labs for inter-laboratory validation, particularly for dose-response curves and metabolite identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
